molecular formula C5H11ClN4 B2982206 (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride CAS No. 2550996-68-2

(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride

Cat. No.: B2982206
CAS No.: 2550996-68-2
M. Wt: 162.62
InChI Key: VLLPUTKVFHFHFH-PGMHMLKASA-N
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Description

(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine hydrochloride is a chiral amine derivative featuring a 1,2,4-triazole heterocycle at the 5-position of the propan-1-amine backbone. Its molecular formula is C₅H₁₁ClN₄, with a molecular weight of 162.62 g/mol (calculated from evidence in ). As a hydrochloride salt, it exhibits improved aqueous solubility compared to its free base form, making it suitable for pharmaceutical applications. The triazole ring contributes to its stability and ability to engage in hydrogen bonding, which is critical for target binding in drug discovery .

Properties

IUPAC Name

(1R)-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLLPUTKVFHFHFH-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=NN1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=NC=NN1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Introduction of the Propan-1-amine Group: The propan-1-amine group can be introduced via a nucleophilic substitution reaction using a suitable alkyl halide.

    Resolution of the Enantiomers: The (1R) enantiomer can be separated from the racemic mixture using chiral resolution techniques.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Cyclization Reactions: Using automated reactors to ensure consistent quality and yield.

    Continuous Flow Chemistry: To enhance the efficiency and safety of the nucleophilic substitution step.

    Chiral Resolution Techniques: Such as chromatography or crystallization to obtain the desired enantiomer.

    Salt Formation: Conducted in large reactors with precise control over pH and temperature to ensure the purity of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride: has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of antifungal, antibacterial, and antiviral agents.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Industry: Utilized in the development of agrochemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with metal ions and can inhibit the activity of certain enzymes by binding to their active sites. The propan-1-amine group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocyclic amines, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol)
(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine hydrochloride Parent compound: Triazole at position 5, R-configuration, propan-1-amine backbone C₅H₁₁ClN₄ 162.62
(1R)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-amine dihydrochloride Methyl substitution on triazole; dihydrochloride salt C₆H₁₄Cl₂N₄ 278.78
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine Thiazole (S-containing heterocycle) replaces triazole C₆H₁₀N₂S 142.22
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride Triazole at position 3; shorter propan-1-amine chain C₆H₁₂ClN₅ 189.65
1-[3-(4-Methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine hydrochloride Pyridinyl substituent on triazole; ethylamine chain (shorter backbone) C₁₀H₁₃ClN₆ 252.70

Physicochemical Properties

Property Target Compound 1-Methyl-triazolyl Dihydrochloride Thiazolyl Analogue Triazol-3-yl Derivative
pKa ~8.5 (predicted) N/A 8.73 ~9.0 (estimated)
Water Solubility High (hydrochloride salt) Very high (dihydrochloride) Moderate High
LogP (Lipophilicity) 0.8 (estimated) -0.5 (salt reduces logP) 1.2 0.6
Density (g/cm³) ~1.1 (predicted) N/A 1.129 N/A

Key Research Findings

Bioactivity: The target compound’s triazole ring exhibits stronger binding to fungal CYP51 (lanosterol demethylase) than thiazole derivatives, as shown in molecular docking studies .

Solubility vs. Efficacy : Dihydrochloride salts () improve bioavailability but may reduce blood-brain barrier penetration due to higher polarity .

Stereospecificity : The R-configuration in the target compound increases enantioselective inhibition of Candida albicans by 40% compared to racemic mixtures .

Biological Activity

(1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.

  • Molecular Formula : C5H10N4·HCl
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 1604324-24-4

The compound exhibits various biological activities primarily attributed to its triazole moiety. Triazoles are known for their role in inhibiting fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to antifungal effects and has implications in cancer therapy as well.

Antifungal Activity

Research has shown that triazole derivatives, including this compound, possess potent antifungal properties. In vitro studies indicate that this compound can inhibit the growth of various fungal strains by disrupting their membrane integrity and function.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazole derivatives. For instance, compounds similar to (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (μM) Mechanism
MCF-727.3Apoptosis induction
HCT1166.2Cell cycle arrest

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may also exhibit neuroprotective effects. These compounds can modulate neuroinflammatory responses and protect against oxidative stress in neuronal cells.

Study 1: Antifungal Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that this compound exhibited significant antifungal activity with an IC50 value comparable to established antifungal agents.

Study 2: Anticancer Activity

In a study focusing on the anticancer properties of triazole compounds, (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine was tested on several cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Basic: What are the recommended synthetic routes for (1R)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine hydrochloride?

Methodological Answer:
The synthesis typically involves three key steps:

Triazole Ring Formation : Utilize cyclocondensation of propan-1-amine derivatives with nitriles or hydrazines under acidic conditions to form the 1,2,4-triazole core. For example, hydroxylamine hydrochloride (used in for isoxazole synthesis) can act as a nitrogen source.

Chiral Resolution : Since the compound has an (R)-configuration, employ chiral auxiliaries or enzymatic resolution to isolate the desired enantiomer. Techniques like diastereomeric salt crystallization (e.g., tartaric acid derivatives) are common.

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol or methanol) under controlled pH, followed by recrystallization for purity .

Basic: What analytical methods are used to confirm the identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the triazole ring protons (δ 7.5–8.5 ppm) and chiral center configuration.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ ~254 nm) to assess purity (>98%). Chiral HPLC (e.g., Chiralpak® AD-H column) confirms enantiomeric excess .
  • Mass Spectrometry (MS) : ESI-MS to validate the molecular ion peak ([M+H]+ at m/z 219.1 for the free base).
  • X-ray Crystallography : For absolute configuration confirmation, as demonstrated in triazole-amine co-crystals () .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Category 2 irritant, per ).
  • Ventilation : Use fume hoods for powder handling to prevent inhalation.
  • Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Degradation products (e.g., triazole isomers) may form under prolonged storage .

Advanced: How can researchers optimize the enantiomeric excess during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) during triazole formation to favor the (R)-enantiomer.
  • Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze the undesired (S)-isomer.
  • Crystallization-Induced Diastereomer Resolution (CIDR) : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and iteratively recrystallize .

Advanced: What strategies address contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and cell lines (e.g., HEK293 vs. HeLa).
  • Purity Verification : Re-test compounds with UPLC-MS to rule out degradation (e.g., ’s UPLC monitoring).
  • Molecular Docking Validation : Compare binding affinities across computational models (e.g., AutoDock Vina) to identify false positives/negatives .

Advanced: How do substituents on the triazole ring influence pharmacological properties?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro or halogen substituents increase metabolic stability but may reduce solubility.
  • Hydrophobic Moieties : Methyl/aryl groups enhance membrane permeability, as seen in ’s fluorobenzylthio derivative.
  • SAR Studies : Test analogs in enzyme inhibition assays (e.g., CYP450 isoforms) and correlate with logP values .

Basic: What are the stability profiles of this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Acidic conditions (pH <3) may hydrolyze the triazole ring.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for hydrochloride salts).
  • Lyophilization : For long-term storage, lyophilize the compound and store under argon .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS to model binding to receptors (e.g., GABAₐ or kinase targets).
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen-bonding interactions.
  • ADMET Prediction : Software like SwissADME forecasts bioavailability and toxicity risks .

Basic: How is the hydrochloride salt form advantageous over the free base?

Methodological Answer:

  • Enhanced Solubility : The hydrochloride salt improves aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base).
  • Crystallinity : Facilitates purification via recrystallization from ethanol/water mixtures.
  • Stability : Reduced hygroscopicity compared to the free amine .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Resonance Stabilization : The triazole ring’s electron-deficient N2 position directs nucleophilic attacks, as seen in ’s substitution reactions.
  • Steric Effects : The (R)-configured propan-1-amine group creates a chiral environment, favoring SN2 mechanisms with inversion.
  • Leaving Group Optimization : Replace chloride with tosylate for faster kinetics in alkylation reactions .

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